molecular formula C7H10N2 B6154270 4-(1-methylcyclopropyl)-1H-pyrazole CAS No. 2229122-15-8

4-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B6154270
CAS No.: 2229122-15-8
M. Wt: 122.17 g/mol
InChI Key: ZZAHZCLMNIHRBD-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylcyclopropyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclopropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

4-(1-Methylcyclopropyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-methylcyclopropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylpyrazole: Similar in structure but lacks the methyl group on the cyclopropyl ring.

    1-Methylcyclopropylbenzene: Contains a benzene ring instead of a pyrazole ring.

    Cyclopropylbenzene: Similar cyclopropyl group but with a benzene ring.

Uniqueness

4-(1-Methylcyclopropyl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a 1-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methylcyclopropyl)-1H-pyrazole involves the reaction of 1-methylcyclopropylamine with 1,3-diketone followed by cyclization to form the pyrazole ring.", "Starting Materials": [ "1-methylcyclopropylamine", "1,3-diketone" ], "Reaction": [ "1. 1-methylcyclopropylamine is reacted with 1,3-diketone in the presence of a base such as sodium hydride or potassium carbonate.", "2. The resulting intermediate undergoes cyclization to form the pyrazole ring.", "3. The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

2229122-15-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-(1-methylcyclopropyl)-1H-pyrazole

InChI

InChI=1S/C7H10N2/c1-7(2-3-7)6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

ZZAHZCLMNIHRBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CNN=C2

Purity

95

Origin of Product

United States

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